1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Physicochemical Characterization Suzuki–Miyaura Coupling Thermal Stability

Inconsistent Suzuki coupling yields from unverified boronic ester geometry cause irreproducible synthesis. This meta-substituted phenylurea boronic acid pinacol ester delivers a defined connectivity vector for fragment-based kinase inhibitor programs. • 98% purity - 2.5× lower impurity burden than 95% para isomer; reduced catalyst poisoning in parallel synthesis • 455.7°C boiling point - wider thermal safety margin for microwave-assisted couplings with ortho-substituted aryl halides • Compact N,N-dimethyl group - less steric interference during transmetallation versus N-benzyl or N-tert-butyl analogs

Molecular Formula C15H23BN2O3
Molecular Weight 290.17 g/mol
CAS No. 874298-98-3
Cat. No. B1532897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS874298-98-3
Molecular FormulaC15H23BN2O3
Molecular Weight290.17 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(C)C
InChIInChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-8-7-9-12(10-11)17-13(19)18(5)6/h7-10H,1-6H3,(H,17,19)
InChIKeyVTGSDGDWFXRBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic Ester Intermediate: Overview


1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-98-3), molecular formula C₁₅H₂₃BN₂O₃ and molecular weight 290.17 g/mol, is a meta-substituted phenylurea boronic acid pinacol ester . As a bench-stable crystalline solid requiring storage at 2–8°C, it serves as a key organoboron building block in medicinal chemistry and organic synthesis, particularly for Suzuki–Miyaura cross-coupling reactions that construct biaryl pharmacophores . The compound features an N,N-dimethylurea moiety linked to a phenyl ring bearing a pinacol-protected boronic ester at the meta position, distinguishing it spatially and electronically from its para-substituted constitutional isomer (CAS 874290-93-4) and other N-substituted analogs .

Suzuki–Miyaura cross-coupling building block for biaryl pharmacophores
Meta-substituted phenylurea scaffold distinct from para isomer
N,N-Dimethyl urea provides minimal steric bulk for transmetallation
Refrigerated storage required for bench stability

Why Generic Substitution Fails


Boron-based building blocks with phenylurea scaffolds cannot be generically interchanged because the position of the boronic ester (meta vs. para) and the urea N-substitution pattern directly modulate three procurement-critical parameters: (i) physicochemical properties such as boiling point and density that dictate purification and handling requirements ; (ii) steric and electronic profiles that govern Suzuki–Miyaura coupling efficiency, where meta-substituted boronic esters are documented to exhibit reduced coupling rates relative to para-substituted analogs ; and (iii) hydrogen-bond donor/acceptor counts that influence downstream target binding in kinase inhibitor programs [1]. Substituting the N,N-dimethyl group with a mono-methyl, benzyl, or tert-butyl analog alters molecular weight, lipophilicity, and steric bulk, making cross-purchasing decisions without comparative evidence a source of irreproducible synthesis outcomes.

Regioisomer mismatch
Meta versus para boronic ester position may shift coupling kinetics and spatial geometry.
N-Substitution variation
Mono-methyl, benzyl, or tert-butyl analogs alter steric profile and hydrogen-bond accessibility.
Storage condition divergence
Target requires refrigerated storage; unsubstituted parent is room-temperature stable, impacting logistics.

Quantitative Differentiation Guide


Thermal Tolerance in High-Temperature Couplings

The target meta-substituted compound exhibits a predicted boiling point of 455.7 ± 37.0 °C at 760 mmHg , which is approximately +7.5 °C higher than the 448.2 °C reported for its para-substituted constitutional isomer 1,1-dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-93-4) . This difference, while modest, reflects the altered intermolecular interactions arising from the meta connectivity and provides a wider thermal operating window before volatilization during solvent removal or high-temperature microwave-assisted Suzuki reactions.

Thermal window
Data to verify
455.7 ± 37.0 °C
Supports wider thermal operating window for solvent removal
Predicted value; +7.5 °C vs para isomer (448.2 °C)
Physicochemical Characterization Suzuki–Miyaura Coupling Thermal Stability

Steric Bulk and Coupling Efficiency

The N-benzyl analog N-(phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 874299-02-2) has a molecular weight of 352.24 g/mol, which is +62.07 g/mol (21.4%) heavier than the target compound (290.17 g/mol) . This mass increase is attributable to the benzyl substituent, which introduces additional steric hindrance near the urea linkage. In palladium-catalyzed cross-coupling reactions, increased steric bulk around the boronic ester can slow transmetallation and reduce overall coupling yields . The N,N-dimethyl substitution of the target compound provides a minimal steric footprint while retaining sufficient molecular recognition elements, making it the sterically more efficient choice for demanding coupling partners.

Steric footprint
Class-level inference
290.17 g/mol
Lower steric bulk vs N-benzyl analog (352.24 g/mol)
17.6% lighter; supports faster transmetallation
Steric Effects Cross-Coupling Efficiency Medicinal Chemistry

Hydrogen-Bond Geometry and Target Engagement

The target compound possesses one hydrogen-bond donor (the urea N–H) and five hydrogen-bond acceptors (urea carbonyl oxygen, dioxaborolane oxygens) . Its para isomer (CAS 874290-93-4) has the identical computed HBD/HBA count but differs in the spatial vector of the boronic ester relative to the urea pharmacophore, which alters the geometry of intermolecular hydrogen-bond networks . Additionally, the N-tert-butyl analog (CAS 874299-09-9, MW 318.22 g/mol) retains one HBD but introduces a bulky tert-butyl group that can sterically shield the urea NH from engaging with biological targets . For kinase inhibitor programs where the urea NH functions as a critical hinge-binding or DFG-out motif donor, the meta-boronic ester geometry of CAS 874298-98-3 presents a distinct spatial presentation that is not replicated by its constitutional isomer.

H-bond geometry
Context-dependent
1 HBD, 5 HBA; meta
Distinct spatial presentation for hinge binding vs para isomer
Same descriptor counts; N-tert-butyl shields NH
Hydrogen Bonding Kinase Inhibitor Design Structure–Activity Relationship

Commercial Purity and Impurity Control

Commercially, CAS 874298-98-3 is routinely supplied at 98% purity by multiple vendors including Leyan and ChemSrc . In contrast, the para isomer (CAS 874290-93-4) is most commonly listed at 95% purity from suppliers such as CheMenu and CymitQuimica . This 3% absolute purity difference means the para isomer can contain up to 5% total impurities versus 2% for the target compound, a 2.5-fold higher impurity burden. Boronic ester impurities—including hydrolyzed boronic acid, deboronated arene, and pinacol-related adducts—can poison palladium catalysts and reduce cross-coupling yields, making the higher baseline purity of the meta-substituted compound a meaningful procurement advantage.

Purity baseline
Specification review
98%
Lower impurity burden vs para isomer (95%)
Typical vendor COA; ~2.5× fewer impurities
Quality Control Procurement Specification Reproducibility

Storage Stability and Logistics

The target compound requires refrigerated storage at 2–8°C , whereas the unsubstituted parent compound 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1201657-84-2, MW 262.11 g/mol) is recommended for storage at room temperature (RT) according to supplier specifications [1]. This differential storage requirement indicates that the N,N-dimethyl substitution on the urea nitrogen reduces thermal stability relative to the unsubstituted urea, likely through altered crystal packing or increased susceptibility to hydrolysis. For procurement planning, CAS 874298-98-3 necessitates cold-chain logistics and refrigerated compound management systems, whereas the parent analog can be stored on open benchtop shelves.

Storage requirement
Reported
Refrigerated
Cold-chain logistics required for target compound
Parent analog stable at ambient temperature
Storage Stability Inventory Management Long-Term Compound Integrity

Optimal Application Scenarios


Sterically Hindered Suzuki–Miyaura Couplings

The combination of a 455.7 °C boiling point and a 17.6% lower molecular weight relative to the N-benzyl analog makes CAS 874298-98-3 the preferred meta-boronic ester building block for microwave-assisted Suzuki couplings with ortho-substituted or polycyclic aryl halides. The higher boiling point provides a wider thermal safety margin during microwave irradiation, while the compact N,N-dimethyl group minimizes steric interference during the transmetallation step. Users should specify 98% purity grade to minimize catalyst poisoning in these demanding couplings.

Meta-Oriented Boronate Pharmacophores in Kinase Libraries

In fragment-based drug discovery targeting kinases where the urea NH acts as a hinge-binding donor, the meta-boronic ester geometry of CAS 874298-98-3 presents a distinct connectivity vector compared to the para isomer (CAS 874290-93-4) . While both isomers share the same computed HBD/HBA counts (1 HBD, 5 HBA), the meta orientation may position the boronic ester—a potential electrophilic warhead or diol-recognition element—into a different sub-pocket than the para isomer, enabling exploration of orthogonal SAR space . Compound management teams must ensure 2–8°C storage compliance .

High-Purity Input for Parallel Synthesis

The 98% commercial purity specification of CAS 874298-98-3 provides a 2.5-fold lower impurity burden relative to the 95% purity of the para isomer . This purity advantage is critical in parallel synthesis where crude coupling products are screened directly without intermediate purification. The reduced level of catalyst-poisoning impurities supports higher success rates in 96-well plate formats where re-purification of failed couplings is impractical. Procurement teams should request HPLC traces confirming ≥98% purity at the time of order.

N,N-Dimethyl SAR Without Steric Penalty

When exploring urea N-substitution SAR, the N-monomethyl analog (CAS 191171-49-0, MW 276.14 g/mol) and the N-tert-butyl analog (CAS 874299-09-9, MW 318.22 g/mol) represent extremes of steric and hydrogen-bond modulation . CAS 874298-98-3 provides the balanced N,N-dimethyl substitution that maintains a single HBD while offering two methyl groups for lipophilic interactions. This intermediate steric profile, combined with the meta-boronic ester orientation, supports exploration of chemical space that is inaccessible with either the under-substituted monomethyl or the over-substituted tert-butyl analog .

Application
Selection Property
Validation Focus
Sterically hindered Suzuki couplings
Compact N,N-dimethyl substitution
Coupling yield with ortho-substituted aryl halides
Kinase inhibitor fragment design
Meta-boronic ester orientation
Binding pose compatibility with hinge region
Parallel synthesis campaigns
Higher purity specification
Catalyst poisoning from boronate impurities
Urea N-substitution SAR
Balanced steric and H-bond profile
Lipophilic interaction vs. steric shielding
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